molecular formula C7H9NOS B15325250 3-(Thiophen-2-yl)azetidin-3-ol

3-(Thiophen-2-yl)azetidin-3-ol

Cat. No.: B15325250
M. Wt: 155.22 g/mol
InChI Key: QGGKRYUKINQLLR-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C7H9NOS. It features a four-membered azetidine ring substituted with a thiophene ring at the second position and a hydroxyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Thiophen-2-yl)azetidin-3-ol can be achieved through several methods. One common approach involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which rapidly provides bis-functionalized azetidines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 3-(Thiophen-2-yl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the thiophene ring and the hydroxyl group, which provide reactive sites for chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield thiophene carboxylic acids, while reduction reactions can produce thiophene alcohols .

Scientific Research Applications

3-(Thiophen-2-yl)azetidin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds with potential therapeutic properties. In medicine, it is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities .

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The thiophene ring and the hydroxyl group play crucial roles in its biological activity by facilitating binding to target proteins and enzymes. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(Thiophen-2-yl)azetidin-3-ol can be compared with other similar compounds, such as 3-(thiophen-3-yl)azetidin-3-ol hydrochloride and 1-(1,3-thiazolin-2-yl)azetidin-3-ol. These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity .

List of Similar Compounds:
  • 3-(thiophen-3-yl)azetidin-3-ol hydrochloride
  • 1-(1,3-thiazolin-2-yl)azetidin-3-ol
  • 2-butylthiophene
  • 2-octylthiophene

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

3-thiophen-2-ylazetidin-3-ol

InChI

InChI=1S/C7H9NOS/c9-7(4-8-5-7)6-2-1-3-10-6/h1-3,8-9H,4-5H2

InChI Key

QGGKRYUKINQLLR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC=CS2)O

Origin of Product

United States

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